molecular formula C20H16F3NO2 B11602112 3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11602112
M. Wt: 359.3 g/mol
InChI Key: ZWRVXYMADCNKIG-UHFFFAOYSA-N
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Description

3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a pyrrole ring substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution with Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acetic acid
  • **3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}butanoic acid

Uniqueness

3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to the presence of both phenyl and trifluoromethylphenyl groups on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F3NO2

Molecular Weight

359.3 g/mol

IUPAC Name

3-[5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)15-7-4-8-17(13-15)24-16(10-12-19(25)26)9-11-18(24)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,25,26)

InChI Key

ZWRVXYMADCNKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC(=C3)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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